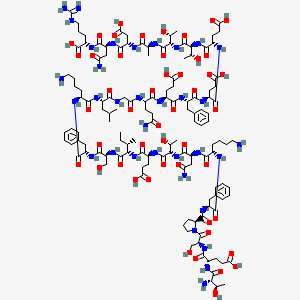
Peripheral Myelin Protein P2 (53-78), bovine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peripheral Myelin Protein P2 (53-78), bovine, is a peptide derived from the bovine peripheral myelin P2 protein, specifically from amino acid residues 53-78. This peptide is known for its role as a T cell epitope, which can induce experimental autoimmune neuritis in Lewis rats . It is widely used in scientific research, particularly in studies related to autoimmune diseases and neuroinflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peripheral Myelin Protein P2 (53-78), bovine, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Purification: of the peptide using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While the industrial production of this compound, is not extensively documented, it is likely that large-scale synthesis follows similar principles as SPPS, with optimizations for scale, efficiency, and cost-effectiveness. This may include the use of automated peptide synthesizers and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Peripheral Myelin Protein P2 (53-78), bovine, primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution during peptide synthesis.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.
Deprotection Reagents: Piperidine for Fmoc group removal.
Cleavage Reagents: Trifluoroacetic acid (TFA) for peptide-resin cleavage.
Major Products Formed
The primary product formed is the this compound peptide. Side products may include truncated peptides, deletion sequences, and peptides with modified amino acids.
Scientific Research Applications
Peripheral Myelin Protein P2 (53-78), bovine, has several scientific research applications:
Autoimmune Disease Research: Used to induce experimental autoimmune neuritis in animal models, aiding in the study of autoimmune diseases like multiple sclerosis
Neuroinflammation Studies: Helps in understanding the mechanisms of neuroinflammation and the role of T cells in nervous system disorders.
Immunology: Serves as a model antigen for studying T cell responses and antigen presentation.
Drug Development: Used in the development and testing of potential therapeutic agents targeting autoimmune and neuroinflammatory conditions.
Mechanism of Action
Peripheral Myelin Protein P2 (53-78), bovine, acts as a T cell epitope. When introduced into an organism, it is processed and presented by antigen-presenting cells (APCs) to T cells. This interaction activates T cells, leading to an immune response. In the context of experimental autoimmune neuritis, this immune response targets the myelin sheath, causing inflammation and demyelination .
Comparison with Similar Compounds
Similar Compounds
Peripheral Myelin Protein P0 (180-199), mouse: Another peptide derived from myelin proteins, used in similar research applications.
Myelin Basic Protein (MBP) peptides: Commonly used in studies of multiple sclerosis and other demyelinating diseases.
Uniqueness
Peripheral Myelin Protein P2 (53-78), bovine, is unique due to its specific sequence and its ability to induce experimental autoimmune neuritis in Lewis rats. This makes it a valuable tool for studying the mechanisms of autoimmune neuritis and testing potential therapeutic interventions.
Properties
Molecular Formula |
C131H200N34O48 |
|---|---|
Molecular Weight |
3019.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H200N34O48/c1-10-63(4)102(161-114(196)79(41-47-99(184)185)150-127(209)104(67(8)170)163-121(203)86(57-93(136)174)156-109(191)73(33-21-23-49-133)145-118(200)84(55-71-30-18-13-19-31-71)158-123(205)90-35-25-51-165(90)129(211)89(61-167)160-113(195)77(39-45-97(180)181)149-124(206)101(137)65(6)168)125(207)159-88(60-166)122(204)155-83(54-70-28-16-12-17-29-70)116(198)144-72(32-20-22-48-132)108(190)153-81(52-62(2)3)107(189)141-59-94(175)143-74(36-42-91(134)172)110(192)146-76(38-44-96(178)179)112(194)154-82(53-69-26-14-11-15-27-69)117(199)148-75(37-43-95(176)177)111(193)147-78(40-46-98(182)183)115(197)162-105(68(9)171)128(210)164-103(66(7)169)126(208)142-64(5)106(188)152-87(58-100(186)187)120(202)157-85(56-92(135)173)119(201)151-80(130(212)213)34-24-50-140-131(138)139/h11-19,26-31,62-68,72-90,101-105,166-171H,10,20-25,32-61,132-133,137H2,1-9H3,(H2,134,172)(H2,135,173)(H2,136,174)(H,141,189)(H,142,208)(H,143,175)(H,144,198)(H,145,200)(H,146,192)(H,147,193)(H,148,199)(H,149,206)(H,150,209)(H,151,201)(H,152,188)(H,153,190)(H,154,194)(H,155,204)(H,156,191)(H,157,202)(H,158,205)(H,159,207)(H,160,195)(H,161,196)(H,162,197)(H,163,203)(H,164,210)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,212,213)(H4,138,139,140)/t63-,64-,65+,66+,67+,68+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,101-,102-,103-,104-,105-/m0/s1 |
InChI Key |
IFKYGMHPIHSEIJ-BXNASAFSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



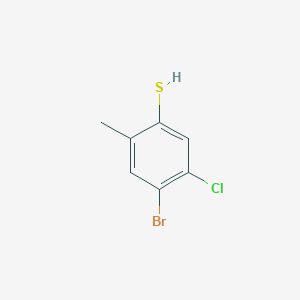
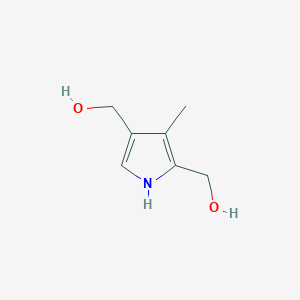



![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)
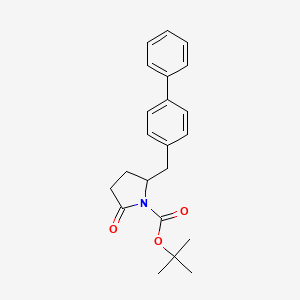
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
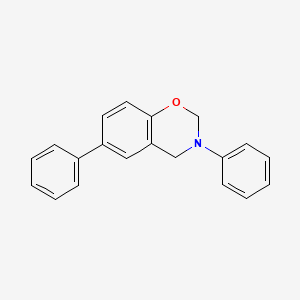
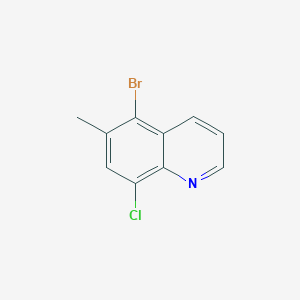

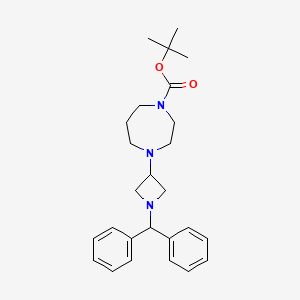
![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
